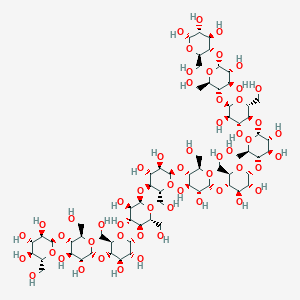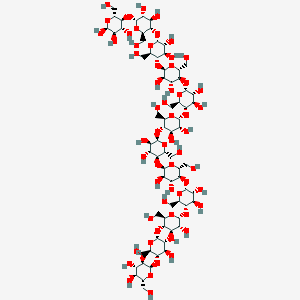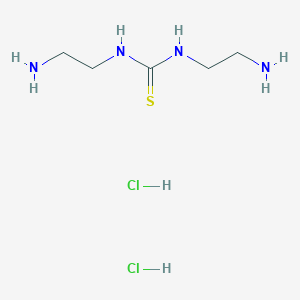![molecular formula C₇H₈N₂O₂ B1142691 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1379289-58-3](/img/structure/B1142691.png)
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde (THOPC) is an organic compound that has been studied extensively in the scientific research community. It is a member of the oxazolo[5,4-c]pyridine family of compounds and has been used in many laboratory experiments. THOPC has been found to have a variety of biochemical and physiological effects, and its potential applications for scientific research are broad.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridine with glyoxal followed by cyclization with formaldehyde.
Starting Materials
2-aminopyridine, glyoxal, formaldehyde
Reaction
Step 1: Condensation of 2-aminopyridine with glyoxal in the presence of a base such as sodium hydroxide to form 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol., Step 2: Cyclization of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol with formaldehyde in the presence of an acid catalyst such as hydrochloric acid to form 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde.
Mécanisme D'action
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to act as an agonist of the 5-HT2A receptor. It binds to this receptor and activates it, resulting in a variety of biochemical and physiological effects. It also binds to other receptors, including the 5-HT2B and 5-HT2C receptors, but its binding affinity is much lower than for the 5-HT2A receptor.
Effets Biochimiques Et Physiologiques
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to have a variety of biochemical and physiological effects. These include the activation of the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain, as well as an increase in dopamine levels. It has also been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degrading. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, it is important to note that 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde is a relatively potent compound and should be handled with caution.
Orientations Futures
There are a variety of potential future directions for the use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in scientific research. These include the study of its mechanism of action in more detail, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases. It could also be used to study the structure and function of proteins, as well as to study the metabolism of drugs. Additionally, 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde could be used in the development of new imaging techniques, such as PET scans, to better understand the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of drugs, and the study of the structure and function of proteins. It has also been used in the study of the metabolism of drugs and the development of new drugs.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNOPKMCDITBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
